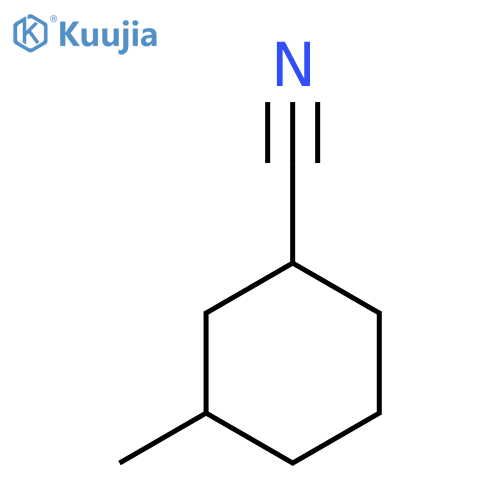Cas no 38857-62-4 (3-Methylcyclohexane-1-carbonitrile)

38857-62-4 structure
商品名:3-Methylcyclohexane-1-carbonitrile
3-Methylcyclohexane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-methylCyclohexanecarbonitrile
- 3-methylcyclohexane-1-carbonitrile
- ZVLDVDKLXFBSPU-UHFFFAOYSA-N
- NE34758
- Z445223596
- 3-Methylcyclohexane-1-carbonitrile
-
- インチ: 1S/C8H13N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-5H2,1H3
- InChIKey: ZVLDVDKLXFBSPU-UHFFFAOYSA-N
- ほほえんだ: N#CC1CCCC(C)C1
計算された属性
- せいみつぶんしりょう: 123.104799419g/mol
- どういたいしつりょう: 123.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 23.8
3-Methylcyclohexane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B497718-50mg |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-50017-10.0g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 10g |
$2024.0 | 2023-05-02 | |
| Enamine | EN300-50017-0.25g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 0.25g |
$188.0 | 2023-05-02 | |
| Enamine | EN300-50017-0.05g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 0.05g |
$88.0 | 2023-05-02 | |
| Enamine | EN300-50017-0.1g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 0.1g |
$132.0 | 2023-05-02 | |
| Enamine | EN300-50017-2.5g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 2.5g |
$923.0 | 2023-05-02 | |
| A2B Chem LLC | AU88855-10g |
3-Methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 10g |
$2166.00 | 2024-04-20 | |
| A2B Chem LLC | AU88855-50mg |
3-Methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 50mg |
$128.00 | 2024-04-20 | |
| Aaron | AR018SMB-2.5g |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 2.5g |
$1295.00 | 2023-12-13 | |
| 1PlusChem | 1P018SDZ-250mg |
3-methylcyclohexane-1-carbonitrile |
38857-62-4 | 95% | 250mg |
$244.00 | 2025-03-03 |
3-Methylcyclohexane-1-carbonitrile 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
38857-62-4 (3-Methylcyclohexane-1-carbonitrile) 関連製品
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
